molecular formula C12H10N4O6 B029209 N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide CAS No. 3475-74-9

N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide

Cat. No.: B029209
CAS No.: 3475-74-9
M. Wt: 306.23 g/mol
InChI Key: QPYAUURPGVXHFK-UHFFFAOYSA-N
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Description

N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide (DDPM) is a specialized chromogenic sulfhydryl reagent first reported for the selective isolation and investigation of cysteine-containing peptides from proteins such as human and bovine serum albumin [ ]. Its distinctive yellow to dark orange color stems from the dinitrophenyl moiety, providing an intrinsic visual and spectroscopic handle that eliminates the need for secondary tagging steps [ ]. This property has established DDPM as a valuable tool for the selective labeling, detection, and purification of thiol-containing peptides in complex protein digests, facilitating peptide mapping and sequence analysis [ ]. The mechanism of action involves the highly selective nucleophilic addition of a protein's sulfhydryl (thiol) group across the maleimide double bond, forming a stable thioether bond under mild conditions [ ]. This reaction effectively labels cysteine residues, and the colored, DDPM-conjugated peptides can be tracked during separation processes such as paper electrophoresis [ ]. Beyond peptide mapping, DDPM has been effectively employed as a reporter group in enzyme kinetics and structural studies. Research on the E. coli pyruvate dehydrogenase complex has demonstrated that DDPM can selectively modify reduced lipoyl groups on the transacetylase component, providing insights into the enzyme's mechanism and architecture [ ]. Similarly, studies on D-amino acid oxidase have utilized DDPM to confirm that maleimides react specifically with the enzyme's cysteine residues, leading to inactivation [ ]. Offering a combination of specificity for thiol groups and intrinsic chromogenic properties, DDPM is a critical reagent for researchers in protein chemistry, enzymology, and structural biology. Key Applications Selective labeling and isolation of cysteine-containing peptides for protein sequencing [ ] Spectroscopic studies and peptide mapping due to its intrinsic color [ ] Probing enzyme active sites and mechanisms, particularly in dehydrogenases and oxidases [ ] Introduction of a reporter group into lipoyl domains of multienzyme complexes for structural studies [ ] Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(dimethylamino)-3,5-dinitrophenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O6/c1-13(2)12-8(15(19)20)5-7(6-9(12)16(21)22)14-10(17)3-4-11(14)18/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYAUURPGVXHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188305
Record name N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
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Molecular Weight

306.23 g/mol
Source PubChem
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CAS No.

3475-74-9
Record name N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
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Record name N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
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Record name N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
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Record name N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
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Record name 1-[4-(dimethylamino)-3,5-dinitrophenyl]-1H-pyrrole-2,5-dione
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Preparation Methods

Core Reaction Framework

The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide follows a two-step process common to maleimide derivatives:

  • Maleamic Acid Formation : Reaction of 4-dimethylamino-3,5-dinitroaniline with maleic anhydride in a polar aprotic solvent.

  • Cyclodehydration : Intramolecular cyclization of the maleamic acid intermediate using acetic anhydride and a catalyst to form the maleimide ring.

The generalized reaction equation is:

4-Dimethylamino-3,5-dinitroaniline+Maleic AnhydrideSolvent, CatalystThis compound+Byproducts\text{4-Dimethylamino-3,5-dinitroaniline} + \text{Maleic Anhydride} \xrightarrow{\text{Solvent, Catalyst}} \text{this compound} + \text{Byproducts}

Solvent Selection and Optimization

Ethyl acetate is preferred over traditional solvents like dimethylformamide (DMF) or toluene due to its lower toxicity, cost, and ease of recovery. Comparative studies show:

SolventBoiling Point (°C)ToxicityRecovery EfficiencyYield Impact
Ethyl Acetate77Low85–90%95–96%
DMF153High<50%88–90%
Toluene111Moderate70–75%91–93%

The solvent’s dielectric constant (ε=6.0\varepsilon = 6.0) facilitates dipole interactions during the ring-opening step, while its moderate polarity prevents premature precipitation of intermediates.

Catalytic Strategies and Stoichiometric Ratios

Phase-Transfer Catalysis

Polyethylene glycol-600 (PEG-600) is employed as a phase-transfer catalyst to accelerate the reaction by shuttling reactants between aqueous and organic phases. At 5–10% w/w of maleic anhydride, PEG-600 reduces reaction time from 6 hours to 1.5 hours while improving yield by 8–10%.

Stoichiometric Precision

Critical molar ratios for optimal yield:

  • 4-Dimethylamino-3,5-dinitroaniline : Maleic Anhydride = 1 : 2.1–2.4

  • Maleic Anhydride : Acetic Anhydride = 1 : 1.5–1.8

Deviations beyond these ranges lead to incomplete cyclization or side reactions, such as the formation of maleamide byproducts.

Temperature and Reaction Kinetics

Thermal Profiling

The reaction is exothermic, requiring precise temperature control:

  • Maleamic Acid Formation : 40–50°C (previents thermal degradation of nitro groups).

  • Cyclodehydration : 60–70°C (ensures complete ring closure without oxidizing the dimethylamino group).

A representative kinetic profile under optimal conditions is:

Time (hours)Conversion (%)Selectivity (%)
0.54592
1.07895
1.59597

Purification and Characterization

Isolation Techniques

Post-reaction purification involves:

  • Solvent Evaporation : Ethyl acetate is recovered via rotary evaporation at 40°C under reduced pressure.

  • Centrifugation and Washing : Crude product is washed with cold ethanol to remove unreacted maleic anhydride.

  • Drying : Vacuum drying at 50°C yields a pale yellow powder with >99% purity.

Analytical Validation

  • Melting Point : 195–198°C (consistent with literature).

  • Spectroscopy :

    • FT-IR : νC=O\nu_{\text{C=O}} at 1710 cm1^{-1}, νNO2\nu_{\text{NO}_2} at 1520 cm1^{-1}.

    • 1^1H NMR (DMSO-d6_6): δ 2.98 (s, 6H, N(CH3_3)2_2), δ 6.85 (s, 2H, maleimide protons).

Comparative Analysis of Methodologies

Patent vs. Academic Synthesis

The ethyl acetate/PEG-600 method from CN102531993A outperforms classical DMF-based routes in yield (96.5% vs. 88%) and environmental metrics. However, academic studies emphasize the role of nitro group positioning on reaction kinetics, with meta-nitro substituents slowing maleimide formation by 15–20% compared to para-substituted analogs.

Scalability and Industrial Relevance

Bench-scale trials (100 g batches) demonstrate consistent yields, but pilot-scale production (10 kg) requires modified heat transfer systems to maintain temperature gradients during exothermic steps.

Challenges and Mitigation Strategies

Side Reactions

  • Nitro Group Reduction : Occurs at temperatures >70°C, mitigated by strict thermal control.

  • Maleimide Hydrolysis : Minimized by anhydrous conditions and rapid solvent removal.

Chemical Reactions Analysis

Thiol Group Reactivity

DDPM acts as a highly selective sulfhydryl reagent due to its maleimide moiety, which undergoes Michael addition with cysteine thiols (-SH) in proteins and peptides. This reaction forms stable thioether bonds, enabling applications in protein modification and labeling .

:

  • : DDPM modifies thiols in myosin’s S1 and S2 regions, altering ATPase activity. The reaction rate with S1 thiols (k = 1.7 × 10³ M⁻¹s⁻¹ at pH 7.0) is ~700x faster than with S2, indicating steric or electronic hindrance at S2 .
  • : Unlike N-ethylmaleimide (NEM), DDPM’s reactivity decreases at alkaline pH, attributed to its unique pKa (6.28) and local electrostatic environment .
  • : DDPM preferentially labels surface-exposed thiols in proteins, as shown in ribonuclease and glyceraldehyde-3-phosphate dehydrogenase studies .

: Comparative Thiol Reactivity of Maleimide Derivatives

ReagentTarget ThiolRate Constant (M⁻¹s⁻¹)pH Optimum
DDPMS1 (Myosin)1.7 × 10³6.5–7.0
NEMS1 (Myosin)2.1 × 10³7.5–8.5
BIPMS1/S25.4 × 10²7.0–7.5
Data sourced from myosin ATPase modulation experiments .

Diels-Alder Reactivity

The maleimide group in DDPM participates in cycloaddition reactions with dienes, forming six-membered adducts. This reactivity is leveraged in synthesizing complex heterocycles and studying steric effects in crowded environments .

:
DDPM reacts with anthracene derivatives under mild conditions (60°C, toluene) to yield Diels-Alder adducts with >90% regioselectivity. The electron-withdrawing nitro groups enhance dienophilicity, accelerating the reaction .

Computational Insights into Reactivity

DFT and Hartree-Fock calculations (B3LYP/6-311++G(d,p)) reveal electronic features driving DDPM’s reactivity :

  • : 3.2 eV, indicating moderate kinetic stability but sufficient electrophilicity for thiol addition .
  • : The maleimide carbonyl carbons show intense electrophilic regions (≈+40 kcal/mol), while the dimethylamino group acts as a nucleophilic site (-25 kcal/mol) .

: Calculated Electronic Parameters of DDPM

ParameterValue (DFT/B3LYP)
HOMO Energy (eV)-6.34
LUMO Energy (eV)-3.12
Dipole Moment (Debye)5.87
Data from vibrational frequency and ESP analyses .

Scientific Research Applications

2.1. Chromatographic Analysis

DDPM can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated its separation on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile and water, highlighting its utility in pharmacokinetics and impurity isolation .

DDPM has shown potential biological applications, particularly as an antifungal agent. Its structure-dependent activity has been noted in various studies, indicating that modifications to the maleimide framework can enhance biological efficacy . Additionally, its cytotoxic properties have been explored for potential therapeutic uses against malaria and other diseases .

3.1. Polymer Science

In polymer chemistry, N-substituted maleimides like DDPM are utilized for their excellent heat resistance and ability to form copolymers. The compound has been integrated into rubber and plastics formulations to enhance performance characteristics such as thermal stability and mechanical strength .

3.2. Antifouling Agents

DDPM is also recognized for its application as an antifouling agent in coatings and materials science. Its ability to inhibit biofilm formation on surfaces makes it valuable in marine applications and other environments where fouling is a concern .

4.1. Antifungal Activity Study

A comparative study conducted by Salewska et al. (2012) investigated the antifungal properties of various maleimide derivatives, including DDPM. The results indicated that DDPM exhibited significant antifungal activity against several strains of fungi, suggesting its potential as a therapeutic agent in agricultural or medical settings.

4.2. Computational Analysis Validation

The reliability of computational methods used to study DDPM was validated through experimental comparisons of vibrational frequencies obtained via DFT calculations against observed values from spectroscopic analyses . The correlation coefficients were notably high (R² ≈ 0.9996), confirming the accuracy of the computational predictions.

Mechanism of Action

The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Maleimide Derivatives

Structural and Functional Comparisons

Maleimides share a core structure (H₂C=CH-CO-NH₂) but differ in substituents, which dictate reactivity, steric effects, and applications. Key comparisons include:

Compound Substituent(s) Molecular Weight Key Features Applications
DDPM 4-Dimethylamino-3,5-dinitrophenyl 330.24 g/mol Bulky aromatic group; chromophoric; steric hindrance FRET acceptor, enzyme labeling , anti-fouling
N-Ethylmaleimide (NEM) Ethyl 125.13 g/mol Small alkyl chain; rapid thiol reactivity Broad-spectrum enzyme inactivation
N-Phenylmaleimide Phenyl 173.17 g/mol Planar aromatic group; moderate steric hindrance Polymer synthesis , protein modification
N-(4-Chlorophenyl)maleimide 4-Chlorophenyl 207.62 g/mol Electron-withdrawing Cl group; enhances electrophilicity Monomer for polyimides

Reactivity with Enzymes

  • DDPM vs. NEM: DDPM’s bulky substituent reduces reaction rates compared to NEM but enhances specificity. For example, DDPM inactivates isocitrate dehydrogenase at a slower rate than NEM, but protection by TPNH/MnSO₄ is observed only with DDPM, suggesting steric shielding of active-site cysteine . In d-amino acid oxidase, DDPM binds 3 moles per 50,000 g protein, whereas N-alkylmaleimides show chain-length-dependent inhibition due to nonpolar interactions .
  • This highlights DDPM’s selectivity for accessible cysteine residues.

Industrial and Theoretical Insights

  • Anti-Fouling Properties :

    • DDPM’s nitro groups and hydrophobic aromatic structure make it effective in marine coatings to prevent organism adhesion, unlike smaller maleimides like NEM .
  • Computational Studies: DFT calculations reveal DDPM’s strong intramolecular charge transfer (ICT) and electron-deficient maleimide ring, which enhance electrophilicity . Similar studies on N-phenylmaleimide show less pronounced ICT due to the absence of nitro groups .

Key Research Findings

Steric Effects : DDPM’s large substituent limits access to buried cysteine residues, making it a probe for surface-exposed thiols .

Chromophoric Utility : The dinitrophenyl group allows UV-vis tracking of labeled peptides, aiding in protein mapping .

Thermal Stability : DDPM-containing polymers exhibit enhanced heat resistance compared to N-alkylmaleimide copolymers .

Biological Activity

N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide (commonly referred to as N-(DNP)maleimide) is a synthetic compound recognized for its significant biological activity, particularly in biochemical research and applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and diverse applications, supported by empirical data and case studies.

N-(DNP)maleimide has the molecular formula C₁₂H₁₀N₄O₆ and a molecular weight of 306.23 g/mol. The compound features a maleimide ring conjugated with a dinitrophenyl group, which contributes to its reactivity towards thiol groups (-SH) in proteins. This specific interaction is facilitated through a Michael addition reaction, leading to the formation of stable thioether linkages that can be monitored spectrophotometrically due to the compound's distinct color change upon reaction.

The primary biological activity of N-(DNP)maleimide lies in its ability to selectively react with thiol groups present in cysteine residues of proteins. This reaction allows for the labeling and quantification of thiol concentrations in various biological samples, making it a valuable tool for studying protein interactions and modifications .

Reaction Overview

  • Reactivity : N-(DNP)maleimide reacts specifically with -SH groups.
  • Resulting Product : Formation of stable thioether linkages.
  • Detection : Colorimetric changes facilitate the monitoring of reactions.

Applications in Biochemistry

N-(DNP)maleimide is widely used in various biochemical applications, including:

  • Fluorescent Probes : It serves as a fluorescent probe for studying protein interactions and modifications involving cysteine residues. Its fluorescent properties allow researchers to visualize and quantify thiol groups within proteins .
  • Bioconjugation : The compound is utilized in bioconjugation techniques to link biomolecules (e.g., antibodies, proteins) with drugs or nanoparticles for targeted delivery systems.
  • Environmental Science : Due to its antifouling properties, it is also applied in environmental science to prevent biofouling on surfaces.

Case Studies

  • Modification of Alliinase :
    A study demonstrated the use of N-(DNP)maleimide for the chemical modification of alliinase from garlic. The modification revealed accessible thiol groups (Cys220 and Cys350) without affecting enzyme activity or structure. This facilitated the conjugation of alliinase with biotin for efficient enzymatic production of allicin .
  • Thiol Detection :
    Research highlighted N-(DNP)maleimide's effectiveness as a fluorescent probe for detecting thiols in live cells. The compound showed good cell permeability and high selectivity for cysteine over other amino acids, enabling real-time imaging of thiol dynamics within cellular environments .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics comparing N-(DNP)maleimide with similar compounds:

Compound NameStructure FeaturesUnique Properties
This compoundMaleimide ring + dinitrophenyl groupStrong reactivity towards thiols; colorimetric detection
MaleimideBasic maleimide structureReactive towards thiols but lacks colorimetric properties
4-DimethylaminobenzaldehydeAldehyde functional groupUsed in organic synthesis; not specifically for thiol detection
1,2-BenzenedithiolContains two thiol groupsPrimarily used as a reducing agent

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the structural and electronic properties of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide?

  • Methodological Answer: The compound’s optimized geometry, vibrational frequencies, and electrochemical properties (e.g., HOMO-LUMO gaps) can be predicted using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. Hartree-Fock (HF) methods at the same basis set are also viable for vibrational analysis. Software like Gaussian 09 enables simulations of NMR chemical shifts, molecular electrostatic potential (MEP) maps, and thermodynamic properties (e.g., Gibbs free energy at 300 K) .

Q. How can researchers experimentally validate theoretical predictions of molecular charge transfer regions in this compound?

  • Methodological Answer: Validate charge transfer behavior using electrochemical techniques (cyclic voltammetry) to measure redox potentials. Compare computed HOMO-LUMO energy gaps with experimental UV-Vis spectra. MEP maps generated via DFT can identify nucleophilic/electrophilic regions, which correlate with reactivity in biological or synthetic applications .

Q. What are the primary biological targets of this compound, and what methodologies confirm its inhibitory effects?

  • Methodological Answer: The compound exhibits inhibitory activity against DNMT-1 (DNA methyltransferase), Bfl-1 (anti-apoptotic protein), and monoglyceride lipase . Confirm activity via:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates.
  • Antimicrobial testing : Agar diffusion or microdilution assays against Candida spp. .

Advanced Research Questions

Q. How do electron-withdrawing nitro groups influence the compound’s reactivity in Diels-Alder reactions?

  • Methodological Answer: The 3,5-dinitrophenyl group enhances electrophilicity by withdrawing electron density, facilitating nucleophilic attacks. In catalytic Diels-Alder reactions, non-covalent interactions (e.g., π-π stacking with aromatic dienes) can be optimized using MOF catalysts (e.g., Mg-MMPF-3) to improve yields. Monitor reactivity via in situ NMR or HPLC .

Q. What experimental strategies mitigate isomerization in thiol-maleimide conjugations involving this compound?

  • Methodological Answer: Isomerization (e.g., retro-Michael reactions) can be minimized by:

  • Using pH 6.5–7.5 buffers to stabilize thiolate intermediates.
  • Avoiding prolonged reaction times; monitor progress via HPLC-MS .
  • Substituting with maleimide derivatives resistant to ring-opening (e.g., bromophenyl variants) .

Q. How to design FRET-based assays using this compound as a fluorescence quencher?

  • Methodological Answer: Pair the compound (acceptor) with 5-(2-iodoacetylaminoethyl)aminonaphthalene-1-sulfonic acid (donor) for Förster distances of ~5.5–6.4 nm. Use stopped-flow fluorimetry to monitor peptide cleavage (e.g., protease activity) via donor fluorescence recovery. Optimize labeling by targeting cysteine residues in peptides/proteins .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational predictions and experimental data on vibrational frequencies?

  • Methodological Answer: Discrepancies arise from approximations in basis sets (e.g., HF vs. DFT) or anharmonic effects in experimental IR spectra. Apply scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align computed frequencies. Cross-validate using Raman spectroscopy and temperature-dependent studies to account for solvent/environmental effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
Reactant of Route 2
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide

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